Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1060816-50-3
VCID: VC2870518
InChI: InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-7-15-11(14)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)Cl
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

CAS No.: 1060816-50-3

Cat. No.: VC2870518

Molecular Formula: C13H17ClN2O2

Molecular Weight: 268.74 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate - 1060816-50-3

Specification

CAS No. 1060816-50-3
Molecular Formula C13H17ClN2O2
Molecular Weight 268.74 g/mol
IUPAC Name tert-butyl 7-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate
Standard InChI InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-7-15-11(14)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3
Standard InChI Key KWEUYGQXJOTAGR-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=CN=C(C=C2C1)Cl

Introduction

Chemical Identity and Structural Characteristics

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate is a partially reduced naphthyridine derivative that contains a tert-butyl ester group attached to a 7-chloro-3,4-dihydro-2,6-naphthyridine core structure. The compound exhibits a unique molecular architecture that combines a heterocyclic nitrogen-containing ring system with strategically positioned functional groups that enable diverse chemical transformations. Its structural features include a chlorine atom at position 7 and a tert-butyloxycarbonyl protecting group at position 2, which creates a protected secondary amine functionality that can be selectively deprotected under controlled conditions.

Molecular Identification Parameters

The compound possesses distinct molecular identifiers that facilitate its precise categorization in chemical databases and research literature, as detailed in Table 1.

Table 1: Key Identification Parameters of Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate

ParameterIdentifier
CAS Registry Number1060816-50-3
Molecular FormulaC₁₃H₁₇ClN₂O₂
Molecular Weight268.74 g/mol
IUPAC Nametert-butyl 7-chloro-3,4-dihydro-1H-2,6-naphthyridine-2-carboxylate
Standard InChIInChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-9-7-15-11(14)6-10(9)8-16/h6-7H,4-5,8H2,1-3H3
MDL NumberMFCD13189403

The compound's standard InChI notation provides a precise representation of its atomic connectivity and stereochemical features, serving as a unique digital identifier for this specific molecular structure .

Physical and Chemical Properties

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate exists as a solid at room temperature with specific physicochemical properties that influence its handling, storage, and reaction behavior. The presence of the tert-butyl ester group confers relative stability under neutral and basic conditions but allows for selective deprotection under acidic environments, making it a versatile building block in multi-step synthetic protocols.

The compound contains multiple reactive sites, including:

  • The chlorine substituent at position 7, which can participate in nucleophilic aromatic substitution reactions

  • The partially reduced naphthyridine core, which can undergo various transformations

  • The tert-butyloxycarbonyl (Boc) protecting group, which can be removed under acidic conditions to reveal a secondary amine

These structural elements collectively contribute to the compound's utility in organic synthesis and medicinal chemistry applications.

Applications in Organic Synthesis

Role as a Chemical Building Block

Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate serves primarily as an intermediate in the synthesis of complex organic molecules. Its utility stems from several key features:

  • The tert-butyl ester group provides temporary protection of the nitrogen atom, allowing selective reactions at other sites of the molecule

  • The presence of the chlorine atom at position 7 creates a reactive site for substitution reactions

  • The naphthyridine core offers opportunities for further modifications to generate more complex derivatives

These characteristics make the compound particularly valuable in constructing elaborate molecular frameworks, especially in medicinal chemistry applications .

Safety ParameterInformation
Storage ConditionsStore in a dry, sealed place at 2-8°C under inert atmosphere
Recommended PPEProtective gloves, protective clothing, eye protection, face protection
Precautionary StatementsP261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P403+P233, P405, P501
Signal WordDanger (for related compounds in this class)
Research DesignationFor research use only. Not for human or veterinary use

The compound should be handled in well-ventilated areas with appropriate personal protective equipment, and exposure should be minimized through proper laboratory practices .

Comparison with Structurally Related Compounds

Several naphthyridine derivatives share structural similarities with Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate but differ in key aspects such as the position of substituents or the configuration of the naphthyridine core system. Understanding these structural relationships provides insights into the unique characteristics and potential applications of this specific compound.

Table 3: Comparison of Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate with Related Compounds

CompoundCAS NumberKey Structural DifferencesMolecular Weight
Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate1060816-50-3Reference compound268.74 g/mol
tert-Butyl 5-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate1196153-26-0Chlorine at position 5 instead of position 7268.74 g/mol
tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate679392-23-51,8-naphthyridine core instead of 2,6-naphthyridine268.74 g/mol
tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate1396777-92-62,7-naphthyridine core with chlorine at position 6268.74 g/mol

These structural variations, while subtle, can significantly influence chemical reactivity patterns, binding affinities to biological targets, and potential pharmacological activities. The unique arrangement of atoms in Tert-butyl 7-chloro-3,4-dihydro-2,6-naphthyridine-2(1H)-carboxylate provides distinct chemical properties that differentiate it from these related compounds .

A closely related compound is tert-butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS: 1396777-92-6), which differs in the position of the chlorine atom and the naphthyridine ring system. Both compounds share similar molecular weights and formulas but exhibit distinct chemical properties and applications based on their structural differences.

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